REACTION_CXSMILES
|
C(OI1(OC(=O)C)(OC(=O)C)C2C(=CC=CC=2)C(=O)O1)(=O)C.[CH3:23][O:24][C:25]([C:27]1[O:28][C:29]([CH3:34])=[C:30]([CH2:32][OH:33])[CH:31]=1)=[O:26].C(=O)(O)[O-].[Na+].O.O.O.O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCl.C(OCC)C>[CH3:23][O:24][C:25]([C:27]1[O:28][C:29]([CH3:34])=[C:30]([CH:32]=[O:33])[CH:31]=1)=[O:26] |f:2.3,4.5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
549 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OI1(OC(C2=CC=CC=C12)=O)(OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC(=C(C1)CO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
sodium thiosulphate pentahydrate
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
agitated vigorously for 5 minutes
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated aqueous sodium bicarbonate (40 ml), water (50 ml) and brine (50 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1OC(=C(C1)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |